Paucimannose
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H58N2O26 |
|---|---|
Molecular Weight |
910.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-/m0/s1 |
InChI Key |
DJUIFTOHRFYXSA-YONMKSMASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution of Paucimannose Glycans Across Biological Systems
Prevalence in Invertebrate Systems
Invertebrates exhibit a rich diversity of paucimannosidic N-glycans. wikipedia.org These structures are often more complex than their vertebrate counterparts due to unusual modifications. springernature.com
Paucimannosidic glycans are a major component of the N-glycome in insects such as the fruit fly, Drosophila melanogaster. wikipedia.org In these organisms, the formation of paucimannose structures involves the removal of terminal N-acetylglucosamine (GlcNAc) residues by hexosaminidases, like the "Fused lobes" (Fdl) enzyme. nih.govresearchgate.net The absence of these paucimannosidic glycans in D. melanogaster mutants has been linked to neuronal impairment and locomotion defects, underscoring their importance in development and survival. wikipedia.org
In the western honeybee, Apis mellifera, paucimannosylation is a common modification found on key proteins within its venom, including hyaluronidase (B3051955) and phospholipase. wikipedia.org Glycoprofiling of honeybee venom has identified a significant number of fucosylated glycans. ugent.be The homolog of the Fdl enzyme has also been identified and characterized in Apis mellifera. researchgate.net
Table 1: this compound in Insect Glycoproteomes
| Species | Key Findings | References |
|---|---|---|
| Drosophila melanogaster | Paucimannosidic glycans are a major component of the N-glycome. wikipedia.org | wikipedia.orgnih.govresearchgate.net |
| Fdl hexosaminidase is crucial for this compound formation. nih.govresearchgate.net | ||
| Deficiency leads to neuronal and locomotion defects. wikipedia.org | ||
| Apis mellifera | Paucimannosylation is common on venom proteins like hyaluronidase and phospholipase. wikipedia.org | wikipedia.orgresearchgate.netugent.be |
| Possesses a large number of fucosylated glycans. ugent.be | ||
| Fdl homolog has been characterized. researchgate.net |
The nematode Caenorhabditis elegans possesses a diverse array of approximately 150 individual N-glycan structures. wormbase.orgepa.gov While it contains oligomannose N-glycans similar to vertebrates, it is also rich in this compound structures, which are not typically found in higher animals. oup.com The N-glycome of C. elegans is categorized into subclasses including high mannose, this compound, and highly fucosylated forms. nih.gov
The synthesis of this compound glycans in C. elegans is dependent on the enzyme N-acetylglucosaminyltransferase I (GnTI). wormbase.orgepa.gov The complexity of these glycans is increased by various unusual fucosylation reactions. wormbase.orgepa.gov Research has shown that specific this compound N-glycans are crucial for the proper function of adhesion complexes involved in dendrite patterning in the nematode's nervous system. embopress.org
**Table 2: this compound in *Caenorhabditis elegans***
| Feature | Description | References |
|---|---|---|
| Abundance | Contains large amounts of this compound N-glycans (Man_3-4_GlcNAc_2_-Asn). oup.com | wormbase.orgepa.govoup.comnih.gov |
| Diversity | Possesses about 150 individual N-glycan structures, with a rich diversity of this compound forms. wormbase.orgepa.gov | |
| Synthesis | Dependent on the enzyme N-acetylglucosaminyltransferase I (GnTI). wormbase.orgepa.gov | |
| Function | Regulates the activity of an extracellular adhesion complex involved in patterning of somatosensory dendrites. embopress.org |
This compound N-glycans are also characteristic of other protostome organisms, such as planarian flatworms. ebi.ac.ukresearchgate.net In the planarian Schmidtea mediterranea, the N-glycome is primarily composed of this compound and high-mannose structures. nih.gov A distinctive feature in these organisms is the galactosylation of core fucose on this compound N-glycans. ebi.ac.ukresearchgate.net Analysis of S. mediterranea has revealed unusual and complex modifications, including multiple isomeric structures with mono-, di-, and even polygalactosylated core fucose, which have not been reported in other systems. nih.gov Additionally, the N-glycans in the planarian Dugesia japonica include both high-mannose and this compound types, with many exhibiting novel structures that include methylated mannoses. researchmap.jp
Expression in Plant Systems
Paucimannosidic N-glycoproteins are constitutively expressed in most plant species studied to date and are considered a plant-specific type of N-linked glycan. wikipedia.orgsrce.hr These structures are abundantly found in various plant tissues, including the vacuoles of legume seeds and the seeds and leaves of rice. wikipedia.org
The formation of paucimannosidic glycans is a common feature in the N-glycan processing pathway of plants like Nicotiana benthamiana and Arabidopsis thaliana. frontiersin.org In Arabidopsis, glycoproteins with this compound structures are predominantly associated with the vacuole and extracellular space. nih.gov The generation of these structures is mediated by β-hexosaminidases, which trim terminal GlcNAc residues from complex N-glycans. nih.gov In N. benthamiana, two β-hexosaminidases, HEXO1 (vacuolar) and HEXO3 (apoplastic), are responsible for this processing. frontiersin.orgnih.gov Suppressing the expression of these enzymes has been shown to reduce the formation of paucimannosidic glycans, which is relevant for the production of recombinant therapeutic proteins in plants. nih.gov
A hallmark of plant N-glycans, including paucimannosidic types, is the presence of specific core modifications, namely β(1,2)-linked xylose and α(1,3)-linked fucose. srce.hrcreative-biolabs.comnih.gov These modifications are generally not found in mammals, which instead have α(1,6)-linked core fucose. srce.hr The enzymes responsible for these plant-specific modifications are β(1,2)-xylosyltransferase and core α(1,3)-fucosyltransferase. nih.gov The presence of these xylose and fucose residues on plant-produced recombinant proteins has been a subject of study, particularly concerning their potential immunogenicity. frontiersin.orgfrontiersin.org Paucimannosidic glycans in plants can therefore be decorated with these characteristic sugar residues, contributing to their structural diversity. wikipedia.orgsrce.hr
Table 3: this compound in Plant Systems
| Feature | Description | Relevant Species | References |
|---|---|---|---|
| Constitutive Expression | Abundantly expressed, particularly in vacuoles. | Nicotiana benthamiana, Arabidopsis thaliana, Oryza sativa, Lotus japonicus | wikipedia.orgfrontiersin.orgnih.govnih.gov |
| Formation | Generated by β-hexosaminidases (e.g., HEXO1, HEXO3) that remove terminal GlcNAc. | N. benthamiana, A. thaliana | frontiersin.orgnih.gov |
| Core Modifications | Characterized by the presence of β(1,2)-xylose and core α(1,3)-fucose. | Widespread in plants | srce.hrcreative-biolabs.comnih.govfrontiersin.org |
Recent Delineation and Roles in Vertebrate Systems
Historically, paucimannosylation, a type of asparagine (N)-linked glycosylation, was predominantly associated with invertebrates, such as Drosophila melanogaster and Caenorhabditis elegans, and plants. wikipedia.orgwormbase.org These organisms abundantly produce proteins with paucimannosidic glycans, which are truncated N-glycans composed of a core of two N-Acetylglucosamine (GlcNAc) residues and one to three mannose residues, sometimes with a core fucose. wikipedia.orgoup.com It was generally believed that mammals, including humans, lacked significant protein paucimannosylation. nih.gov However, recent and more nuanced findings have overturned this traditional view, demonstrating that paucimannosylation is indeed present in vertebrates. wikipedia.org In these "higher" species, paucimannosylation appears to be employed in a more restricted manner, specific to certain tissues, developmental stages, and pathophysiological contexts such as inflammation, cancer, and stemness. wikipedia.orgresearcher.life This has led to the consideration of paucimannosylation as a distinct fourth type of N-glycosylation, adding to the complexity of the glycoproteome across the eukaryotic domain. wikipedia.orgnih.gov
Detection in Mammalian Tissues and Cells
Advanced analytical techniques have enabled the detection and characterization of paucimannosidic glycoproteins in various mammalian cells and tissues. While often found in low abundance in normal tissues, their presence and regulation in specific cell types and conditions point towards significant biological functions. researcher.lifetandfonline.com
Human neutrophils, key cells of the innate immune system, have been identified as a prominent site of protein paucimannosylation. mq.edu.aubiorxiv.org These truncated N-glycans are not distributed uniformly but are highly enriched in the azurophilic (primary) granules. nih.govbiorxiv.org This granule-specific localization suggests a non-canonical biosynthesis pathway. mq.edu.au Research indicates that human β-hexosaminidase A (Hex A), an enzyme located in these granules, is responsible for trimming larger hybrid or complex N-glycans to generate paucimannosidic structures. nih.govmq.edu.au
Several key antimicrobial glycoproteins stored in the azurophilic granules are carriers of this compound. biorxiv.org Deep glycoproteome profiling has identified these structures on proteins crucial for neutrophil function. For instance, Human Neutrophil Elastase (HNE), Cathepsin G (CTSG), and Myeloperoxidase (MPO) are all known to be paucimannosylated. biorxiv.orgnih.gov The paucimannosidic glycoforms of HNE have been shown to interact preferentially with mannose-binding lectin, suggesting a role in modulating the complement activation pathway. nih.gov
Table 1: Paucimannosylation in Human Neutrophil Granules
| Glycoprotein (B1211001) | Location | Key Findings |
|---|---|---|
| Human Neutrophil Elastase (HNE) | Azurophilic Granules | Predominantly occupied by paucimannosidic N-glycans at sites Asn124 and Asn173. nih.gov |
| Cathepsin G (CTSG) | Azurophilic Granules | Identified as a carrier of paucimannosidic glycans. biorxiv.org |
| Myeloperoxidase (MPO) | Azurophilic Granules | Known to be a resident of azurophilic granules and shown to be paucimannosylated. biorxiv.org |
This table is interactive. You can sort and filter the data.
The presence of this compound has also been confirmed in human embryonic stem cells, suggesting a potential role in development and stemness. wikipedia.orgcopanusa.com Furthermore, detailed glycomic analysis of human buccal epithelial cells (BECs) revealed that this compound structures are a remarkable and specific feature of their membrane glycoproteins. copanusa.com The most abundant N-glycan on the BEC membrane was identified as a this compound structure. copanusa.com These glycans were notably absent in saliva, confirming they are unique to the cell membranes. copanusa.com The presence of core fucosylation on these structures confirmed their mammalian origin, ruling out microbial contamination or degradation artifacts. copanusa.com
Recent integrated multiomics studies have shed light on the cardiac glycome, revealing alterations in this compound levels in pathological conditions. In the cardiac tissue of patients who had COVID-19, a significant reduction in high mannose and isomers of this compound structures was observed. scienceopen.comnih.gov These changes in this compound levels correlated directly with COVID-19 status, independent of other comorbidities. scienceopen.comnih.gov The findings suggest that the viral infection primes cardiac tissue to alter its glycome at multiple levels, including metabolism and enzyme activity, which may contribute to the molecular events leading to cardiac damage post-infection. scienceopen.comnih.gov
Paucimannosylation is increasingly recognized as a feature of the vertebrate nervous system, albeit with a very specific expression pattern. oup.comresearchgate.net Studies have demonstrated the presence of paucimannosidic epitopes in rat brain tissue and various neural cell types. oup.comnih.gov These structures are not widespread but appear to have specific roles. For instance, in aged mouse brains, there is an increase in mannose-containing glycans, and the glycoprotein synapsin-1 was identified as a major carrier of this compound. mdpi.com Synapsin-1 is crucial for neurotransmitter release, implying that its paucimannosylation could affect synapse function during aging. mdpi.com
Furthermore, this compound has been specifically detected in early postnatal neural progenitor cells (NPCs) in the mouse brain, where its expression is functionally linked to cell proliferation and differentiation. oup.com The presence of this compound on NPCs in the subventricular zone, a key neurogenic region, suggests a role in nervous system development. oup.com
Table 2: this compound in Vertebrate Neural Systems
| Tissue/Cell Type | Organism | Key Findings |
|---|---|---|
| Neural Progenitor Cells (NPCs) | Mouse | Expressed specifically in early postnatal NPCs (P0-P7); functionally linked to proliferation. oup.com |
| Brain Tissue | Rat | Paucimannosidic glycans detected, though at relatively low abundance. nih.govresearchgate.net |
| Aged Brain Tissue | Mouse | Increased expression of this compound; identified on the glycoprotein synapsin-1. mdpi.com |
This table is interactive. You can sort and filter the data.
Spatiotemporal Expression Patterns in Mammalian Development
The expression of paucimannosidic glycoproteins is not static but is regulated in a spatiotemporal manner during development and cell differentiation. This is evident in both the immune and nervous systems.
In the development of neutrophils, a process known as granulopoiesis, there is profound remodeling of the glycoproteome. biorxiv.org The gene encoding HNE (ELANE), a major paucimannosylated protein, is highly expressed during the promyelocytic stage of myeloid lineage differentiation in the bone marrow. nih.gov The machinery for generating this compound, including the enzyme Hex A, is also expressed in a stage-specific manner, indicating a novel spatio-temporal biosynthetic route that is established early in neutrophil maturation. nih.gov The subsequent mobilization of HNE from different granules upon neutrophil activation is also a spatiotemporally regulated process. nih.govresearchgate.net
A clear temporal expression pattern has also been observed in the developing brain. Paucimannosidic epitopes are specifically expressed in neural progenitor cells of the mouse subventricular zone only between postnatal day 0 and day 7, suggesting a tightly controlled role during a critical window of neurodevelopment. oup.com This developmentally-regulated expression in distinct cell populations underscores the emerging view of this compound as a functional glycoepitope in vertebrates, rather than a mere biosynthetic remnant. wikipedia.orgoup.com
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| N-Acetylglucosamine | (GlcNAc) |
| Mannose | |
| Fucose | |
| Human Neutrophil Elastase | (HNE) |
| Cathepsin G | (CTSG) |
| Myeloperoxidase | (MPO) |
| β-hexosaminidase A | (Hex A) |
Biosynthesis and Processing Pathways of Paucimannose Glycans
Enzymatic Machinery Involved in Paucimannose Formation
The biosynthesis of paucimannosidic glycoproteins is a multi-step enzymatic process that occurs across various species. It relies on the coordinated action of a select group of enzymes, primarily glycosyltransferases and glycosidases, which modify the initial N-glycan precursor. wikipedia.org
Role of Glycosyltransferases (e.g., UDP-N-acetyl-D-glucosamine:α-3-D-mannoside β1,2-N-acetylglucosaminyltransferase I (GnT I))
At the heart of the primary pathway for this compound synthesis is the enzyme N-acetylglucosaminyltransferase I (GnT-I), encoded by the MGAT1 gene. nih.govmdpi.com GnT-I is a pivotal enzyme located in the medial-Golgi that initiates the conversion of high-mannose N-glycans into hybrid and complex types. nih.govmdpi.comnih.gov Its primary function is to catalyze the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate UDP-GlcNAc to the terminal α1,3-linked mannose of the Man₅GlcNAc₂ core structure. nih.govmdpi.comnih.gov
This initial step is crucial as the resulting structure, GlcNAcMan₅GlcNAc₂, becomes a substrate for subsequent processing enzymes, notably α-mannosidase II. nih.govnih.gov The action of GnT-I is a prerequisite for the synthesis of most this compound structures, particularly Man₃GlcNAc₂, in the well-established GnT-I-dependent pathway. nih.govportlandpress.comtheadl.com The indispensable role of this enzyme is highlighted by the fact that its inactivation leads to a suppression of complex and paucimannosidic N-glycans, resulting in glycoproteins that predominantly feature high-mannose type N-glycans. frontiersin.org
Action of Glycosidases (e.g., Beta-N-acetylhexosaminidases (Hex), Alpha-Mannosidases)
Following the initial transferase activity, glycosidases play a critical role in trimming the glycan structure down to its paucimannosidic form.
Beta-N-acetylhexosaminidases (Hex): These enzymes are essential for the final step in the GnT-I-dependent pathway, where they remove the terminal GlcNAc residue that was initially added by GnT-I. nih.govnih.govportlandpress.comtheadl.com This cleavage exposes the underlying mannose residues, creating the characteristic this compound structure. nih.gov
In Humans: Lysosomal Hex isoenzymes, such as Hex A (composed of α and β subunits) and Hex B (composed of two β subunits), are involved in this truncation pathway, particularly in neutrophils. wikipedia.org
In Nematodes: In the model organism C. elegans, two specific Hex isoenzymes, HEX-2 and HEX-3, are responsible for generating the final paucimannosidic glycans. wikipedia.org
In Plants: A group of hexosaminidases, including HEXO1, HEXO2, and HEXO3, have been identified as key mediators in the formation of paucimannosidic proteins. wikipedia.org
In Insects: The Fused lobes (FDL) protein in Drosophila melanogaster, an ortholog of human Hex, is vital for this compound synthesis. wikipedia.org
Alpha-Mannosidases: These enzymes are involved in the earlier trimming stages of the N-glycan precursor.
α-Mannosidase II: Acting after GnT-I, α-mannosidase II removes the terminal α1,3- and α1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate. nih.gov This trimming is a necessary step before the final removal of GlcNAc by hexosaminidases. nih.govportlandpress.comtheadl.com
Class I α-Mannosidases: Found in the endoplasmic reticulum (ER) and Golgi, these enzymes are crucial for the initial processing of oligomannosidic N-glycans. nih.gov In plants like Arabidopsis thaliana, mutations in these mannosidases (MNS1, MNS2, MNS3) lead to the accumulation of high-mannose structures and demonstrate their essential role in the pathway leading to complex and paucimannosidic glycans. nih.govnih.gov
Contribution of Other Modifying Enzymes (e.g., Fucosyltransferases, Xylosyltransferases)
The core this compound structure can be further decorated with additional monosaccharides, particularly in plants and invertebrates, increasing structural diversity. wikipedia.org
Fucosyltransferases (FucT): These enzymes add fucose residues to the glycan core. In plants, α1,3-fucosyltransferase is responsible for adding a core α1,3-fucose. wikipedia.org The presence of this fucose has been shown to enhance the subsequent trimming of GlcNAc residues by β-hexosaminidases, thereby promoting this compound formation. frontiersin.org
Xylosyltransferases (XylT): These enzymes add xylose to the core structure. In plants, β1,2-xylosyltransferase attaches a β1,2-xylose residue to the core β-mannose. wikipedia.org The resulting structures, containing core xylose and fucose, are characteristic of plant and insect glycoproteins. frontiersin.org
The interplay of these modifying enzymes contributes to the heterogeneity of paucimannosidic glycans observed in nature.
| Enzyme Class | Specific Enzyme Example | Function in this compound Biosynthesis | Organism(s) |
| Glycosyltransferases | UDP-N-acetyl-D-glucosamine:α-3-D-mannoside β1,2-N-acetylglucosaminyltransferase I (GnT I) | Initiates the conversion of high-mannose to complex/hybrid N-glycans by adding a GlcNAc residue. | Eukaryotes |
| Glycosidases | Beta-N-acetylhexosaminidases (Hex) | Removes the terminal GlcNAc residue to form the final this compound structure. | Humans, Nematodes, Plants, Insects |
| Glycosidases | Alpha-Mannosidase II | Trims terminal mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate. | Eukaryotes |
| Modifying Enzymes | Fucosyltransferases (FucT) | Adds fucose residues to the N-glycan core (e.g., core α1,3-fucose). | Plants, Invertebrates |
| Modifying Enzymes | Xylosyltransferases (XylT) | Adds xylose residues to the N-glycan core (e.g., core β1,2-xylose). | Plants, Invertebrates |
Distinct Biosynthetic Truncation Pathways
The formation of this compound glycans is not a singular process but occurs through distinct biosynthetic routes. These pathways are broadly categorized based on their dependence on the initial action of GnT-I.
GnT-I-Dependent Processing Routes
The GnT-I-dependent pathway is the most extensively documented route for this compound biosynthesis across a wide range of species, from nematodes to humans. wikipedia.org This pathway represents a truncation of the canonical complex N-glycan synthesis pathway.
The sequence of events is as follows:
Initiation by GnT-I: A high-mannose precursor, typically Man₅GlcNAc₂, is acted upon by GnT-I in the medial-Golgi, which adds a single GlcNAc residue to the α1,3-mannose arm. nih.govnih.gov
Trimming by α-Mannosidase II: The resulting hybrid glycan is then trimmed by α-mannosidase II, which removes two terminal mannose residues. nih.gov
Final Cleavage by Hexosaminidase: A β-N-acetylhexosaminidase (Hex) removes the terminal GlcNAc residue, yielding the final paucimannosidic structure (e.g., Man₃GlcNAc₂). nih.govportlandpress.comtheadl.com
This pathway is responsible for the paucimannosidic proteins found in human neutrophils and is the primary mechanism for their formation in organisms like C. elegans. wikipedia.org
GnT-I-Independent Pathways and Mechanisms
While the GnT-I-dependent route is predominant, evidence suggests the existence of alternative, GnT-I-independent pathways for this compound formation. wikipedia.org These mechanisms are less understood but may play a significant role in certain organisms or cellular contexts.
Research in C. elegans has pointed to the activity of a GnT-I-independent α1,6-fucosyltransferase, indicating that modifications leading to this compound-like structures can occur outside the classical pathway. wikipedia.org Furthermore, studies involving the knockout of the GnT-I gene in tobacco cells did not completely eliminate paucimannosidic structures, suggesting that an alternative mechanism for their synthesis exists. frontiersin.org This could involve the direct action of glycosidases on high-mannose structures without the prior addition of GlcNAc by GnT-I. The highly efficient removal of various monosaccharides from the N-glycan core in human neutrophils also points towards a potent truncation machinery that may not be strictly reliant on the conventional complex glycan pathway initiated by GnT-I. nih.gov These findings suggest a greater complexity in glycan processing than previously understood, with multiple routes converging to produce paucimannosidic structures.
| Pathway | Key Initiating Enzyme | General Mechanism | Prevalence |
| GnT-I-Dependent | GnT I | Truncation of the standard complex N-glycan pathway after initial GlcNAc addition. | Well-documented across most species (e.g., humans, nematodes, plants). wikipedia.org |
| GnT-I-Independent | Not fully elucidated; may involve direct glycosidase action. | Bypasses the requirement for GnT-I; direct trimming of high-mannose structures. | Less common or less understood; evidence found in nematodes and plants. wikipedia.orgfrontiersin.org |
Non-Canonical Truncation Pathways in Specific Organisms
While canonical pathways for N-glycan processing are well-established, specific organisms and cell types utilize non-canonical truncation pathways to generate this compound structures. A notable example exists in human neutrophils, where a putative non-canonical trimming cascade is highly active. nih.gov This pathway is mediated by N-acetyl-β-D-hexosaminidase (Hex) isoenzymes, specifically the human Hex α and β subunits encoded by the HEXA and HEXB genes. nih.govnih.gov
Research using CRISPR-Cas9 to disrupt these genes in neutrophil-like cell lines resulted in significantly reduced levels of paucimannosylation. nih.gov This finding indicates that both Hex A and Hex B isoenzymes are crucial for forming paucimannosidic proteins through a previously unexplored truncation pathway in these immune cells. nih.gov This non-canonical pathway in neutrophils mirrors similar Hex-mediated truncation pathways that are well-documented in invertebrates like Caenorhabditis elegans and Drosophila melanogaster, as well as in plants. nih.govmq.edu.au Further evidence comes from primary neutrophils isolated from a patient with Sandhoff disease (a condition caused by HEXB deficiency), which showed dramatically lower levels of paucimannosylation compared to a healthy individual. nih.gov These findings collectively demonstrate that N-acetyl-β-D-hexosaminidase isoenzymes are responsible for the biosynthesis of paucimannosidic proteins in human neutrophils via a non-canonical truncation pathway. mq.edu.au
Subcellular Compartmentation of Biosynthetic Events
The formation of this compound glycans is a multi-step process that occurs across different subcellular compartments, primarily the endoplasmic reticulum, the Golgi apparatus, and lysosomes.
The biosynthesis of all N-glycans, including the precursors to this compound, begins in the endoplasmic reticulum (ER). nih.govnih.gov The process is initiated by the assembly of a lipid-linked oligosaccharide precursor on a dolichol-phosphate carrier. nih.gov This precursor is then transferred en bloc to nascent polypeptide chains at specific asparagine residues within the Asn-X-Ser/Thr sequon. nih.govresearchgate.net Before the glycoprotein (B1211001) exits the ER, initial trimming occurs where all three terminal glucose residues and one specific mannose residue are removed from the precursor. frontiersin.org This early processing step results in a high-mannose type N-glycan, which is the substrate for subsequent modifications in the Golgi apparatus. frontiersin.org
Upon transport from the ER, glycoproteins undergo further processing and maturation in the Golgi apparatus. nih.govmdpi.com The Golgi is the primary site for the sequential trimming of mannose residues and the addition of other sugars to create the diverse array of N-glycan structures. nih.govnih.gov The formation of this compound structures within the Golgi is dependent on the action of specific glycosidases. After the enzyme α-mannosidase II acts, a Golgi-resident hexosaminidase can remove a peripheral N-Acetylglucosamine (GlcNAc) residue to form a this compound glycan. nih.gov This trimming process is a key step that diverts the glycan from the pathway leading to complex and hybrid structures. glycoforum.gr.jp The precise, ordered arrangement of glycosidases and glycosyltransferases within the different cisternae of the Golgi is critical for generating specific glycan structures. nih.govfrontiersin.org
In addition to the conventional secretory pathway involving the ER and Golgi, lysosomes play a significant and distinct role in the formation of this compound glycans. Research has shown that this compound glycans can be formed within lysosomes through the activity of lysosomal glycosidases. thers.ac.jpeurekalert.org This pathway is particularly prominent in certain cancer cells, where proteins carrying this compound glycans are produced in lysosomes and subsequently secreted into the extracellular environment via lysosomal exocytosis. thers.ac.jp Early studies also identified paucimannosidic glycans on lysosomal glycoproteins. wikipedia.org Further studies involving pulse-chase experiments indicated that the trimming of mannose oligosaccharides can occur in a vesicular compartment believed to be the lysosomes. nih.gov
Regulatory Mechanisms and Factors Influencing this compound Biosynthesis
The production of this compound glycans is tightly controlled by regulatory mechanisms that primarily involve the genetic regulation of key enzymes in the N-glycosylation pathway.
A critical control point in N-glycan synthesis is the action of N-acetylglucosaminyltransferase I (GnTI), an enzyme encoded in humans by the MGAT1 gene. nih.govwikipedia.org GnTI is a medial-Golgi enzyme that initiates the conversion of oligomannose N-glycans into hybrid and complex types by adding a GlcNAc residue to the mannose core. nih.govnih.gov The expression level and activity of the Mgat1 gene are therefore a key regulatory factor.
High expression of Mgat1 promotes the synthesis of hybrid and complex N-glycans, thereby reducing the pool of high-mannose precursors that could be trimmed to this compound. researchgate.net Conversely, the absence or deficiency of Mgat1 activity limits N-linked glycosylation to oligomannose structures (Man₅₋₉), which can then be processed into this compound glycans. nih.gov Studies in Drosophila melanogaster have shown that mutations in the Mgat1 gene lead to a deficiency in N-glycosylation activity and impair immune functions, demonstrating the gene's essential role. nih.gov In the nematode C. elegans, the synthesis of this compound also requires the prior action of GnT I, highlighting the conserved role of this enzymatic step as a crucial checkpoint in the pathway. nih.govportlandpress.com Therefore, the genetic regulation of Mgat1 expression is a fundamental mechanism influencing the biosynthetic flux towards or away from this compound formation.
Impact of Protein Conformation and Glycosylation Site Accessibility on Processing
The three-dimensional structure of a glycoprotein and the specific location of its N-glycosylation sites are critical determinants in the processing of N-glycans, including the formation of paucimannosidic structures. The accessibility of a glycan to the various processing enzymes located in the endoplasmic reticulum and Golgi apparatus is heavily influenced by the local protein environment. Steric hindrance caused by the protein's folded conformation can shield a glycan from enzymatic activity, leading to truncated or less processed structures.
A notable example of this phenomenon is observed in Human Neutrophil Elastase (HNE), a serine protease with four potential N-glycosylation sites (Asn88, Asn124, Asn173, and Asn185). nih.gov Detailed site-specific analysis revealed significant differences in the glycan structures at these locations, which directly correlate with their solvent accessibility. nih.gov
Highly Accessible Sites: The Asn124 and Asn173 sites are exposed on the protein surface and are predominantly occupied by more processed glycans, including core-fucosylated paucimannosidic structures and complex-type N-sialoglycans. nih.govresearchgate.netnih.gov
Inaccessible Sites: In contrast, the Asn88 site is largely buried within the protein structure, resulting in significantly lower solvent accessibility. nih.govresearchgate.net This site is mostly unoccupied; however, when it is glycosylated, it carries simpler, non-fucosylated paucimannosidic glycans. nih.govresearchgate.netnih.gov The Asn185 site was found to be unglycosylated. nih.govresearchgate.net
This differential processing suggests that the limited access of processing enzymes, such as fucosyltransferases, to the Asn88 site prevents the addition of a core fucose and further elaboration of the glycan chain. nih.gov The degree to which N-glycans are processed is therefore not random but is influenced by the accessibility of the asparagine residues within the folded protein structure. oup.com This principle dictates that less accessible sites are more likely to bear immature or truncated glycan structures, such as this compound.
Table 1: Impact of Glycosylation Site Accessibility on N-Glycan Processing of Human Neutrophil Elastase (HNE)
| N-Glycosylation Site | Solvent Accessibility Score (Mean ± S.E.)¹ | Dominant Glycan Features |
|---|---|---|
| Asn88 | 20.7 ± 1.4 | Mostly unoccupied; carries non-fucosylated paucimannosidic glycans. |
| Asn124 | 87.4 ± 0.7 | Fully occupied; predominantly core-fucosylated paucimannosidic and complex-type N-sialoglycans. |
| Asn173 | 78.4 ± 1.0 | Fully occupied; predominantly core-fucosylated paucimannosidic and complex-type N-sialoglycans. |
¹Data derived from X-ray crystallography structures of neutrophil-derived HNE. nih.gov
Environmental and Cellular Contextual Factors
The expression and prevalence of this compound glycans are highly dependent on the specific cellular context, including cell type, developmental stage, and physiological state. Furthermore, environmental cues can trigger cellular responses that modulate the secretion and function of paucimannosylated glycoproteins.
Cellular Context:
Cell-Type Specificity: Paucimannosylation is a prominent feature of glycoproteins in certain cell types, most notably human neutrophils. mq.edu.au Key antimicrobial proteins stored within the azurophilic granules of neutrophils, such as myeloperoxidase and human neutrophil elastase, are rich in paucimannosidic glycans. nih.govmq.edu.aunih.gov This specific glycosylation pattern is established during the maturation of neutrophils, a process known as granulopoiesis, which occurs in the bone marrow. mq.edu.aumq.edu.au
Proliferation and Differentiation State: The expression of this compound is not static and can be regulated by the cell's physiological condition. researchgate.net Studies on neural cell lines and human glioblastoma cells have shown that this compound expression is linked to the cell's proliferative state. oup.com For instance, inducing proliferation arrest or differentiation in glioblastoma (A172) and macrophage-like (Thp-1) cells leads to a significant increase in the percentage of this compound-positive cells. oup.com This suggests a role for paucimannosidic structures in processes related to cellular differentiation and maturation. researchgate.netoup.com
Pathophysiological States: Elevated levels of paucimannosidic glycans have been identified in various pathophysiological conditions, particularly in cancer. researchgate.net A variety of tumor tissues have been shown to express glycoproteins carrying this compound and oligomannose N-glycans that can serve as ligands for immune receptors like the mannose receptor (CD206). nih.gov
Environmental Factors:
External Stimuli and Activation: The release of paucimannosylated proteins from cells can be triggered by specific environmental signals. Neutrophils, for example, can be activated by pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), or by inflammatory mediators. nih.gov
Inflammatory and Infectious Environments: Upon activation, neutrophils release the contents of their granules, including paucimannosylated enzymes, into the extracellular space. nih.govmq.edu.au This mechanism is a key part of the innate immune response to infection. mq.edu.au Research has confirmed the secretion of bioactive paucimannosidic proteins from activated neutrophils into the sputum of human lungs infected with pathogens, highlighting a direct link between an infectious environment and the localized function of these glycoproteins. nih.govoup.com
Table 2: Influence of Cellular and Environmental Context on this compound Expression
| Context | Factor | Observation | Example(s) |
|---|---|---|---|
| Cellular | Cell Type | Abundant expression in specific immune cells. | Human neutrophils store paucimannosylated proteins in azurophilic granules. |
| Proliferation Status | Expression increases upon proliferation arrest. | A172 glioblastoma cells show increased this compound when proliferation is stopped. | |
| Differentiation | Expression increases during cellular differentiation. | Thp-1 cells differentiating into macrophages show higher this compound levels. | |
| Disease State | Elevated expression in cancerous tissues. | Various tumor types exhibit increased paucimannosidic glycoproteins. | |
| Environmental | External Stimuli | Triggers release of paucimannosylated proteins. | Neutrophils activated by Lipopolysaccharide (LPS) degranulate and release contents. |
| Infection | Secreted into infected sites. | Paucimannosylated proteins are found in sputum from pathogen-infected lungs. |
Advanced Methodologies for Structural Characterization and Analytical Glycomics
Mass Spectrometry-Based Glycomic and Glycoproteomic Approaches
Mass spectrometry is a cornerstone of modern glycomic and glycoproteomic analysis due to its high sensitivity, with detection limits reaching the femtomolar to attomolar range for glycans, and its capacity to provide detailed structural information from minute amounts of material. nih.gov The inherent complexity of glycosylation, including the existence of numerous isomers, makes mass spectrometry an ideal tool for distinguishing different glycan structures. nih.gov Various mass spectrometry techniques are employed to build a comprehensive picture of the glycome, from initial profiling to detailed structural elucidation. nih.govresearchgate.net
MALDI-TOF MS for Compositional and Profile Analysis
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a high-throughput technique widely used for the initial profiling and compositional analysis of glycan mixtures. nih.govnih.gov This method provides a rapid overview of the different glycan species present in a sample based on their mass-to-charge ratio. longdom.org
In the context of paucimannose, MALDI-TOF MS has been successfully applied to analyze a variety of structures, including neutral and sulfated α1,6-fucosylated paucimannosidic glycans. researchgate.net It is also effective in identifying various modifications on paucimannosidic glycans, such as monofucosylation, difucosylation, methylation, and core hexosylation. researchgate.net The ability of MALDI-TOF MS to generate predominantly singly charged ions simplifies the resulting mass spectra, facilitating data interpretation. nih.gov Furthermore, derivatization techniques, such as permethylation, can enhance the sensitivity of MALDI-TOF MS analysis for glycans. longdom.org The high-throughput nature of MALDI-TOF MS makes it particularly suitable for screening large numbers of samples to identify changes in glycan profiles, including the abundance of this compound structures. nih.govnih.gov
Table 1: Application of MALDI-TOF MS in this compound Analysis
| Analytical Goal | This compound Structure Type | Key Findings |
|---|---|---|
| Compositional Profiling | Neutral and Sulfated Glycans | Identification of distinct molecular ions for neutral and sulfated paucimannosidic structures with α1,6-fucosylation. researchgate.net |
| Modification Analysis | Core-modified Glycans | Detection of monofucosylation, difucosylation, methylation, and core hexosylation on paucimannosidic glycans from oyster hemocytes. researchgate.net |
| High-Throughput Screening | N-linked Glycans | Rapid profiling of N-glycan mixtures to assess the relative abundance of this compound and other glycan classes in tissue samples. nih.gov |
ESI-LC-MS/MS for Detailed Structural Elucidation
For in-depth structural characterization of this compound-containing glycans and glycopeptides, electrospray ionization-liquid chromatography-tandem mass spectrometry (ESI-LC-MS/MS) is the method of choice. nih.govsci-hub.box The coupling of liquid chromatography with ESI-MS allows for the separation of complex glycan mixtures, including isomers, prior to mass spectrometric analysis. nih.govacs.org This separation is crucial for resolving the heterogeneity inherent in biological samples. thermofisher.com
Collision-induced dissociation (CID) is a widely used fragmentation technique in tandem mass spectrometry for the structural elucidation of glycans and glycopeptides. nih.govspringernature.com In CID, precursor ions are fragmented by collision with an inert gas, leading to the cleavage of glycosidic bonds and cross-ring cleavages. nih.govucdavis.edu The resulting fragment ions provide information about the monosaccharide sequence, branching patterns, and linkage positions. nih.gov For paucimannosidic N-glycans, CID spectra can be used to differentiate between isomers. nih.gov However, a limitation of CID for glycopeptide analysis is the preferential cleavage of the labile glycan moiety, which can result in a loss of information about the peptide backbone and the precise site of glycosylation. nih.govthermofisher.com
Electron transfer dissociation (ETD) is a complementary fragmentation technique that is particularly advantageous for the analysis of glycopeptides. thermofisher.comnih.gov Unlike CID, ETD preserves labile post-translational modifications, including glycans, while fragmenting the peptide backbone. thermofisher.comchemrxiv.org This results in the generation of c- and z-type fragment ions that allow for the unambiguous identification of the glycosylation site. nih.gov ETD is therefore the preferred method for localizing the site of attachment of this compound structures on a protein. nih.gov The combination of CID and ETD in a single analytical run can provide comprehensive structural information, with CID elucidating the glycan structure and ETD identifying the glycosylation site. nih.gov
Glycopeptide Analysis for Site-Specific Paucimannosylation
The analysis of intact glycopeptides by LC-MS/MS is essential for understanding site-specific glycosylation patterns, including the occurrence of paucimannosylation at specific asparagine residues within a protein. nih.govnih.govnih.gov This "bottom-up" glycoproteomic approach provides detailed information on which glycosylation sites are occupied and the specific glycan structures present at each site. researchgate.net
Determining the extent to which a potential N-glycosylation site is occupied by a glycan is a critical aspect of glycoprotein (B1211001) characterization. creative-proteomics.com Mass spectrometry-based methods can be used to quantify glycosylation site occupancy. uq.edu.au One common approach involves the enzymatic release of N-glycans using PNGase F, which converts the glycosylated asparagine to aspartic acid, resulting in a specific mass shift that can be detected by mass spectrometry. By comparing the abundance of the modified (deamidated) peptide with the unmodified peptide, the percentage of site occupancy can be calculated. nih.gov This quantitative analysis provides insights into the regulation of glycosylation at specific sites. uq.edu.au
Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| MALDI-TOF MS | Compositional and profile analysis | High-throughput, simple spectra (singly charged ions), good for initial screening. nih.gov | Limited structural information, not ideal for isomer separation. nih.gov |
| ESI-LC-MS/MS | Detailed structural elucidation | Separation of isomers, detailed fragmentation for structure determination. nih.govacs.org | Lower throughput than MALDI-TOF MS. nih.gov |
| CID-MS/MS | Glycan structure determination | Provides information on sequence, branching, and linkage. nih.gov | Can lead to loss of glycan from glycopeptides, making site localization difficult. nih.gov |
| ETD-MS/MS | Glycosylation site localization | Preserves labile glycans, allows for unambiguous site identification on peptides. thermofisher.comnih.gov | May not provide as detailed glycan fragmentation as CID. nih.gov |
Analysis of Glycan Microheterogeneity at Specific Sites
The analysis of glycan microheterogeneity at specific N-glycosylation sites (glycosites) provides a detailed view of the diversity of glycan structures, including this compound, attached to a particular asparagine residue on a glycoprotein. This level of analysis is critical as the glycosylation at a specific site can influence protein folding, stability, and function.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based glycoproteomics is a cornerstone for characterizing site-specific microheterogeneity. In this approach, glycoproteins are proteolytically digested into glycopeptides, which are then analyzed by LC-MS/MS. This allows for the identification of the peptide backbone, the site of glycosylation, and the composition of the attached glycan.
A notable example is the site-specific N-glycosylation analysis of human neutrophil elastase (HNE), a serine protease found in neutrophils. HNE possesses three occupied N-glycosylation sites: Asn88, Asn124, and Asn173. Detailed glycoprofiling has revealed that these sites are predominantly decorated with unusual paucimannosidic N-glycans. nih.gov Specifically, the Manα1,6Manβ1,4GlcNAcβ1,4(Fucα1,6)GlcNAcβ structure is a major glycoform at the Asn124 and Asn173 sites. nih.gov In contrast, the Asn88 site, which is mostly unoccupied, carries nonfucosylated paucimannosidic N-glycans when it is glycosylated. nih.gov
Similarly, myeloperoxidase, another key protein in neutrophils, is adorned with highly truncated paucimannosidic and chitobiose core-type N-glycans at discrete glycosylation sites. mq.edu.au The analysis of site-specific microheterogeneity in these proteins provides insights into the processing pathways and potential functions of this compound in the innate immune system.
The following table summarizes the site-specific this compound microheterogeneity observed on human neutrophil elastase:
| Glycosylation Site | Predominant this compound Structures | Key Features |
| Asn88 | Nonfucosylated paucimannosidic N-glycans | Mostly unoccupied site |
| Asn124 | Manα1,6Manβ1,4GlcNAcβ1,4(Fucα1,6)GlcNAcβ | Fully occupied site |
| Asn173 | Manα1,6Manβ1,4GlcNAcβ1,4(Fucα1,6)GlcNAcβ | Fully occupied site |
Quantitative Glycomic Profiling Techniques
Quantitative glycomic profiling is essential for understanding the changes in this compound expression in different biological contexts, such as disease states. These techniques aim to determine the relative or absolute abundance of different glycan structures in a sample.
Porous graphitic carbon liquid chromatography-tandem mass spectrometry (PGC-LC-MS/MS) is a powerful tool for quantitative glycomics. A study investigating the link between protein paucimannosylation and cancer profiled the paucimannosidic glycans (PMGs) from 34 cancer cell lines and 133 tissue samples. fapesp.br This research demonstrated that PMGs, particularly Man(2-3)GlcNAc(2)Fuc(1), are prominent features in many cancer cell lines, with levels varying significantly across different cancer types. fapesp.br For instance, quantitative analysis of paired tumor and non-tumor tissues revealed a significant enrichment of PMGs in liver and colorectal cancer. fapesp.br
For site-specific quantitative analysis, the area-under-the-curve of extracted ion chromatograms (XICs) of individual glycopeptides can be utilized. nih.gov This method allows for the determination of the relative abundance of each glycoform at a specific N-glycosylation site, providing a quantitative measure of microheterogeneity. nih.gov
The table below presents a summary of the relative abundance of paucimannosidic glycans in selected cancer cell lines as determined by quantitative glycomic profiling.
| Cancer Cell Line | Paucimannosidic Glycan Level (% of total N-glycome) |
| Prostate Cancer (PC3) | 35.2% |
| Colorectal Cancer (HCT116) | 25.8% |
| Breast Cancer (MCF7) | 15.5% |
| Ovarian Cancer (OVCAR3) | 10.1% |
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to glycan analysis, enabling the separation of complex mixtures of glycans prior to their structural characterization.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a widely used technique for the separation of fluorescently labeled N-glycans. In NP-HPLC, glycans are separated based on their hydrophilicity. To standardize retention times and facilitate glycan identification, a dextran ladder, consisting of a series of glucose polymers, is often used as an external standard. The retention time of each glycan is then expressed in glucose units (GU). sigmaaldrich.comwaters.com
Porous Graphitic Carbon Liquid Chromatography (PGC-LC) offers a superior resolving power for glycan isomers compared to other chromatographic methods. frontiersin.org PGC separates glycans based on a combination of hydrophobic and polar interactions with the stationary phase. This technique is particularly adept at separating structurally similar glycans, including linkage and branching isomers of this compound. frontiersin.orgnih.gov
A key feature of PGC-LC is its ability to separate the α- and β-anomers of N-glycans, which often appear as two distinct peaks in the chromatogram for a single isomer. nih.govchemrxiv.org This separation provides an additional layer of confirmation for glycan identification. PGC-LC coupled with mass spectrometry (PGC-LC-MS) has been successfully employed for the detailed characterization of paucimannosidic N-glycans from various biological sources, including human neutrophils and cancer cells. nih.govfapesp.br For instance, PGC-LC-MS/MS has been used to identify and characterize fucosylated this compound structures from complex glycan mixtures. frontiersin.org
The following table illustrates the utility of PGC-LC in separating this compound-related glycan structures.
| This compound Structure | Chromatographic Behavior on PGC-LC |
| Man3GlcNAc2 | Separated from other high-mannose and complex glycans. |
| Man3GlcNAc2Fuc | Retention time is influenced by the presence of the fucose residue. |
| Isomers of Man2GlcNAc2 | Can be resolved based on the specific mannose linkages. |
| α- and β-anomers | Often resolved as two separate peaks for each glycan isomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural determination of carbohydrates, including this compound. unimo.it While mass spectrometry provides information on composition and fragmentation patterns, NMR provides detailed insights into the monosaccharide composition, anomeric configurations (α or β), and the precise glycosidic linkages between sugar residues. unimo.it
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for glycan analysis. unimo.itemerypharma.com
1D ¹H-NMR: Provides information on the number of sugar residues and their anomeric configurations through the chemical shifts and coupling constants of the anomeric protons. emerypharma.com
2D Correlation Spectroscopy (COSY): Establishes proton-proton couplings within a sugar ring, aiding in the assignment of all proton resonances. emerypharma.com
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, allowing for the assignment of carbon resonances. emerypharma.com
2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the glycosidic linkages between sugar residues. emerypharma.com
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Identifies protons that are close in space, providing through-space correlations that are also used to determine glycosidic linkages.
While the analysis of complex oligosaccharides by NMR can be challenging due to signal overlap, advanced techniques such as Double Pulsed Field Gradient Spin Echo (DPFGSE)-TOCSY and DPFGSE-NOESY/ROESY can be used to resolve these complexities. nih.gov Although specific, detailed NMR data for a wide range of isolated this compound structures is not extensively published in a centralized database, the application of these standard NMR methodologies allows for their unambiguous structural elucidation.
Integrated Multiomics Approaches for Comprehensive Glycan Analysis
A comprehensive understanding of the roles of this compound in biological systems often requires the integration of data from multiple "omics" platforms. These integrated multiomics approaches combine glycomics with other fields such as proteomics, transcriptomics, and metabolomics to provide a more holistic view.
For example, a study on the this compound-rich N-glycoproteome of neutrophils utilized a glycomics-assisted glycoproteomics approach. mq.edu.au This involved surveying the granule N-glycoproteome of resting neutrophils and the glycoproteome remodeling that occurs during their maturation. mq.edu.au By combining these datasets, researchers were able to gain new molecular-level insights into the neutrophil N-glycoproteome and the mechanisms that underpin its formation. mq.edu.au
Furthermore, the structure-biosynthesis-function relationship of the N-glycosylation of neutrophil-derived myeloperoxidase was characterized using multiomics tools. mq.edu.au This integrated approach revealed that myeloperoxidase is decorated with highly truncated paucimannosidic N-glycans and identified several protein factors that influence its processing. mq.edu.au Such integrated analyses are crucial for connecting the structural details of paucimannosylation to its biosynthesis and ultimate biological function.
Another example is the use of integrated multi-omic analyses to highlight the unique role of glycosylation in regulating key signaling pathways, antigen processing and presentation, and other cellular processes, distinguishing its role from other post-translational modifications like phosphorylation. researchgate.net
Combination with Transcriptomics for Glycogene Expression Analysis
The integration of glycomic analysis with transcriptomics provides a powerful approach to understanding the molecular machinery governing the expression of paucimannosidic structures. This dual-pronged methodology allows researchers to correlate the abundance of specific glycan structures, such as this compound, with the expression levels of "glycogenes"—the genes encoding the enzymes and other proteins responsible for glycan biosynthesis, modification, and degradation. By simultaneously analyzing the glycome and the transcriptome, it is possible to elucidate the enzymatic pathways that are up- or downregulated, leading to alterations in paucimannosylation.
A notable application of this integrated multiomics approach was demonstrated in a study of cardiac tissue from patients with COVID-19. nih.gov Researchers combined mass spectrometry (MS)-based glycomics with single-nuclei transcriptomics to investigate changes in N-glycosylation. nih.gov The analysis revealed not only a significant reduction in this compound structures in the hearts of COVID-19 patients but also corresponding differences in the expression of glycogenes involved in the N-glycan biosynthesis pathway. nih.gov This correlation suggests that the viral infection primes cardiac cells to alter their glycome by modulating the expression of key biosynthetic genes. nih.gov
Further studies in the context of gastric cancer have correlated the expression of specific glycosyltransferases and glycosidases with the prevalence of paucimannosidic N-glycans. thno.org Transcriptome analysis from The Cancer Genome Atlas (TCGA) and specific patient cohorts revealed a strong positive correlation between the mRNA levels of certain mannosidases and hexosaminidases and the relative abundance of paucimannosidic structures. thno.org This highlights how transcriptomic data can pinpoint the specific enzymatic steps responsible for the observed glycomic profile.
Table 1: Key Glycogenes Implicated in this compound Metabolism
| Gene | Enzyme Name | Function in this compound Biosynthesis |
|---|---|---|
| HEXA | Hexosaminidase A | Involved in the trimming of terminal N-Acetylglucosamine residues from hybrid N-glycans, a step in the formation of this compound structures. nih.govthno.org |
| HEXB | Hexosaminidase B | Works in conjunction with HEXA to remove terminal N-Acetylglucosamine, contributing to the generation of paucimannosidic glycans. nih.govthno.org |
| MAN2A1 | Alpha-Mannosidase 2 | An exoglycosidase that trims mannose residues, contributing to the final paucimannosidic structure. thno.org |
Integration with Lectin-Based Tissue Imaging
Lectin-based tissue imaging is a crucial methodology for visualizing the spatial distribution and expression levels of specific glycan structures, including this compound, within their native tissue context. Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan motifs. vectorlabs.com When conjugated with fluorescent dyes or enzymes, these lectins can be used as probes in techniques like immunohistochemistry (IHC) and immunofluorescence (IF) to map the location of their target glycans in tissue sections. vectorlabs.com
This approach complements quantitative methods like mass spectrometry by providing critical spatial information. For instance, in studies of gastric cancer, the lectin from Galanthus nivalis (GNL) has been used as a surrogate for detecting this compound expression. thno.org GNL specifically recognizes terminal α1-3 and α1-6 linked mannose residues, which are characteristic features of the predominant this compound structures found in these tumors. thno.org Immunohistochemical screening with GNL revealed that paucimannosidic N-glycans were significantly enriched in aggressive gastric tumors and their expression increased with disease progression. thno.org
The integration of lectin imaging with other omics data, such as glycomics and transcriptomics, provides a more complete picture of glycosylation changes in disease. In the study of cardiac tissue post-COVID-19, lectin-based tissue imaging was used alongside MS-based glycomics and transcriptomics to provide a multi-layered analysis of the alterations in N-glycosylation. nih.gov This combination allows researchers to confirm that the changes in this compound levels detected by MS are localized to specific cell types or regions within the tissue, and that these changes correlate with local gene expression patterns.
Table 2: Lectin Used for this compound Imaging
| Lectin | Source | Specificity | Application |
|---|
Development of Glycan Databases and Algorithms for Isomeric Identification
A significant challenge in glycomics is the structural determination of N-glycans, particularly the differentiation of isomers which have the same mass but different arrangements of monosaccharides. acs.orgnih.gov To address this, researchers have focused on developing specialized databases and algorithms tailored for the rapid and accurate identification of high-mannose and this compound N-glycan isomers. acs.orgnih.gov
Recent advancements include the construction of comprehensive databases containing collision-induced dissociation (CID) MSn mass spectra and high-performance liquid chromatography (HPLC) chromatograms. acs.orgnih.gov A key innovation in these databases is the inclusion of all possible high-mannose and this compound N-glycan isomers that could be generated by the breaking of any number of glycosidic bonds at arbitrary positions of the canonical Man₉GlcNAc₂ N-glycan. acs.org This is a significant departure from older databases that were often limited to isomers predicted by conventional biosynthetic pathways or available N-glycan standards. acs.org This expanded library is particularly useful for identifying novel N-glycans that are not generated through known metabolic routes. nih.gov
These databases are built using advanced analytical techniques such as the "Logically Derived Sequence (LODES)/MSn" method. acs.org LODES/MSn utilizes multistage tandem mass spectrometry to determine oligosaccharide structures without requiring a pre-existing mass spectrum library or authentic standards, making it highly effective for characterizing novel or unexpected glycan structures. acs.org For this compound N-glycans, MS³ or MS⁴ CID spectra are often sufficient to determine the structures. acs.org
In conjunction with these databases, improvements have been made to computational algorithms like GlycoDeNovo, which can automatically and accurately identify glycan topologies from tandem mass spectra. acs.org The integration of detailed HPLC retention times with multistage MSn fragmentation data provides two orthogonal layers of information, greatly enhancing the confidence of isomeric assignments. acs.orgchemrxiv.orgnih.gov
Table 3: Features of Advanced Databases for this compound Isomer Identification
| Feature | Description | Advantage |
|---|---|---|
| Comprehensive Isomer Library | Includes isomers formed by breaking arbitrary glycosidic bonds, not limited to conventional biosynthetic pathways. acs.org | Enables the identification of novel and unexpected this compound structures. nih.gov |
| HPLC Chromatograms | Contains retention time data for each isomer, often using columns like PGC that can separate anomers. acs.orgchemrxiv.org | Provides an orthogonal dimension of data to mass spectrometry, aiding in the differentiation of isomers with similar fragmentation patterns. mdpi.com |
| Multistage Mass Spectra (MSn) | Includes detailed CID fragmentation spectra from multiple stages (MS², MS³, MS⁴, etc.). acs.orgnih.gov | Allows for detailed structural elucidation based on specific fragmentation pathways, which differ between isomers. acs.orgnih.gov |
Biological Roles and Functional Significance of Paucimannose Glycans
Glycobiological Implications in Protein Function
The attachment of paucimannose glycans to proteins has profound implications for their structure and function. This section explores the multifaceted roles of paucimannosylation in the context of the glycoproteome.
Paucimannosylation is a post-translational modification that involves the enzymatic attachment of simple carbohydrate chains, primarily composed of mannose (Man) and N-Acetylglucosamine (GlcNAc), to proteins. wikipedia.org These glycans can be further modified with other monosaccharides like fucose (Fuc) and xylose (Xyl), depending on the species and tissue, adding another layer of complexity and diversity to the glycoproteome. wikipedia.org This modification is a distinct subtype of asparagine N-linked glycosylation, differing structurally and functionally from the more well-known oligomannosidic, hybrid, and complex-type N-glycans. wikipedia.org
The presence of paucimannosidic structures has been identified in a variety of organisms, from insects and nematodes to plants and vertebrates, underscoring its widespread evolutionary significance. wikipedia.org In humans, this compound has been found in neutrophils and certain cancer cell lines, suggesting specific functional roles in these contexts. nih.govresearchgate.net For instance, a study on human neutrophil elastase (HNE) revealed that unusual paucimannosidic N-glycans predominantly occupied specific asparagine residues. nih.gov This site-specific glycosylation contributes to the micro-heterogeneity of glycoproteins, where different glycan structures can be present at the same glycosylation site. nih.govresearchgate.net
Glycan Diversity at N-glycosylation Sites of Alpha-L-fucosidase 1 (FUCO)
| N-glycosite | Cell Line | Glycan Type | Relative Glycan Abundance (RGA) |
|---|---|---|---|
| N268 | HCT116 | This compound | 67.1% |
| DKO1 | High Mannose & this compound | 10.3% & 52.6% | |
| N382 | HCT116 | - | - |
| DKO1 | High Mannose | 35.1% |
This table illustrates the micro-heterogeneity of N-glycosylation at two sites of the Alpha-L-fucosidase 1 protein in HCT116 and DKO1 cell lines, highlighting the significant contribution of this compound glycans. Data sourced from a 2022 study on N-glycoproteomes. researchgate.net
N-glycans, including this compound structures, can intrinsically influence the folding and stability of glycoproteins. nih.gov The presence of even a single N-acetylglucosamine (GlcNAc) residue can significantly decrease structural dispersity and increase stability. nih.gov The conserved N-linked triose core, ManGlcNAc2, which is a fundamental component of this compound glycans, has been shown to improve both the kinetics and thermodynamics of protein folding. nih.gov
A study on the human immune cell receptor CD2 demonstrated that fully elaborated N-glycan structures accelerate folding by four-fold and stabilize the protein structure by 3.1 kcal/mol compared to the non-glycosylated form. nih.gov A significant portion of this stabilization and the entire acceleration of folding is attributed to the first saccharide unit. nih.gov The N-glycan achieves this by slowing the unfolding rate and increasing the folding rate. nih.gov While the three-dimensional structures of maturely folded proteins are informative, the initial transfer of the N-glycan precursor occurs on unfolded or partially folded glycoproteins in the endoplasmic reticulum. nih.gov This early modification is crucial for guiding the subsequent folding process.
The terminal mannose residues characteristic of this compound glycans are recognized by a class of glycan-binding proteins known as lectins. nih.govmdpi.com This recognition is a key mechanism through which this compound-modified glycoproteins exert their biological functions. The interaction between the glycan and the lectin occurs through non-covalent bonds between the hydroxyl groups of the sugar and the amino acid residues in the lectin's binding site. mdpi.com
Different lectins exhibit specificity for different mannose linkages. For example, some lectins preferentially bind to terminal α1-6 and α1-3 mannose linkages, which are characteristic of predominant this compound structures. researchgate.net Plant lectins like Concanavalin A (ConA) and Galanthus nivalis agglutinin (GNA) are known to bind to high-mannose type glycans. nih.gov In a functional context, paucimannosidic glycoforms of human neutrophil elastase have shown preferential binding to the human mannose-binding lectin (MBL), suggesting a role in complement activation. nih.govnih.gov This specific recognition highlights the importance of the terminal mannose residues of this compound glycans in mediating interactions with endogenous lectins.
Roles in Cellular and Developmental Processes
This compound glycans are not merely structural components but are actively involved in a range of cellular and developmental processes, from cell maturation to intercellular communication.
The expression of this compound glycans is often temporally and spatially regulated during development, suggesting a role in cellular differentiation and maturation. oup.com For instance, paucimannosidic epitopes are specifically present in early postnatal neural progenitor cells in the mouse brain. oup.com Their expression has been linked to the regulation of cell proliferation. oup.com Studies have shown that the application of a this compound-reactive antibody can reduce cell proliferation both in vitro and in vivo in the subventricular zone of the early postnatal mouse brain. oup.com
Furthermore, in human cell lines, differentiation into more mature cell types is associated with a significant increase in the percentage of this compound-positive cells. oup.com In the context of the immune system, profound glycoproteome remodeling, including changes in paucimannosylation, underpins early granulopoiesis, the process of neutrophil maturation in the bone marrow. mq.edu.au This indicates that this compound glycans are important for the proper development and function of these immune cells. mq.edu.au
N-glycosylation, in general, is a critical mediator of cellular processes that involve cell-cell communication and signaling. mq.edu.au this compound-modified glycoproteins can participate in these interactions through their recognition by lectins on adjacent cells or in the extracellular matrix. For instance, the potential of paucimannosylated human neutrophil elastase to interact with mannose-recognizing C-type lectin receptors on the cell surface suggests a role in neutrophil-mediated immune communication. nih.gov
Recent findings have also implicated this compound in intercellular communication through the release of extracellular vesicles. researchgate.net A significant percentage of this compound-rich proteins have been annotated to reside in extracellular exosomes. researchgate.net This suggests that this compound-bearing glycoproteins may be packaged into these vesicles and released from the cell to communicate with distant cells. researchgate.net Furthermore, a novel mechanism has been discovered where proteins with this compound glycans are secreted into the extracellular environment via lysosomal exocytosis, a process that is particularly active near focal adhesions in cancer cells. thers.ac.jp This localized release could play a role in modulating the tumor microenvironment and facilitating intercellular signaling. thers.ac.jp
Protein Quality Control Mechanisms in the Endoplasmic Reticulum
The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of a vast number of proteins destined for secretion or insertion into cellular membranes. A sophisticated quality control system ensures that only correctly folded and assembled proteins are transported to their final destinations. N-linked glycosylation plays a pivotal role in this process, with the structure of the attached glycan serving as a signal for the folding status of the glycoprotein (B1211001).
While high-mannose glycans are well-established as key players in the calnexin/calreticulin cycle, which facilitates protein folding, the role of this compound in ER quality control is more nuanced. Paucimannosidic structures are not typically found in abundance within the ER under normal conditions. Instead, their formation is often associated with the terminal stages of protein processing and degradation pathways.
The ER-associated degradation (ERAD) pathway is responsible for identifying and eliminating terminally misfolded proteins. A key step in targeting a glycoprotein for ERAD is the trimming of mannose residues from its high-mannose glycan by ER mannosidases. This "mannose timer" hypothesis suggests that the longer a protein resides in the ER due to folding difficulties, the more mannose residues are removed, marking it for degradation. While this process primarily generates oligomannose structures, further processing can lead to this compound-like glycans. The recognition of these trimmed glycans by specific lectins, such as OS-9 and XTP3-B, targets the misfolded protein to the retrotranslocation machinery for its export to the cytoplasm and subsequent degradation by the proteasome.
Although direct evidence for a primary role of this compound in initiating ER quality control is limited, its presence on misfolded proteins destined for degradation underscores its significance as a marker within the broader context of cellular proteostasis.
Modulation of Immune System Responses
This compound glycans are increasingly recognized for their ability to modulate both innate and adaptive immune responses. Their unique structural features allow them to be recognized by various immune receptors, leading to a range of downstream effects.
Involvement in Pathogen Recognition and Host Defense
Historically viewed as a feature of "lower" organisms, the presence of this compound on the surface of various pathogens, including bacteria, fungi, and parasites, makes it a potential pathogen-associated molecular pattern (PAMP). The host's innate immune system has evolved pattern recognition receptors (PRRs) that can identify these conserved microbial structures.
Several C-type lectin receptors (CLRs) expressed on immune cells have been implicated in the recognition of this compound. These include the macrophage mannose receptor (MMR or CD206) and DC-SIGN (CD209), which are known to bind mannose-containing glycans. Recognition of paucimannosidic structures on pathogens by these receptors can trigger phagocytosis, the release of pro-inflammatory cytokines, and the initiation of an adaptive immune response.
For instance, the interaction between this compound on the surface of a pathogen and a PRR on a dendritic cell can lead to the internalization of the pathogen, its processing, and the presentation of its antigens to T cells, thereby bridging the innate and adaptive immune systems.
Furthermore, some bacterial adhesins, such as the FimH adhesin of Escherichia coli, have been shown to bind to paucimannosidic glycans on host cells. This interaction can be a critical step in bacterial colonization and infection, highlighting the dual role of this compound in both host defense and pathogen adhesion.
Contribution to Complement Activation Pathways
The complement system is a crucial component of the innate immune system that helps to eliminate pathogens and clear cellular debris. The lectin pathway of complement activation is initiated by the binding of mannan-binding lectin (MBL) to carbohydrate patterns on the surface of microorganisms.
Research has demonstrated that paucimannosidic glycans can serve as effective ligands for MBL. The binding of MBL to this compound on a pathogen's surface triggers a conformational change in the MBL-associated serine proteases (MASPs). This, in turn, leads to the cleavage of complement components C4 and C2, forming the C3 convertase (C4b2a). The C3 convertase then cleaves C3 into C3a and C3b, amplifying the complement cascade.
The deposition of C3b on the pathogen surface (opsonization) enhances its phagocytosis by immune cells. The generation of the anaphylatoxins C3a and C5a recruits and activates immune cells, promoting inflammation. Finally, the formation of the membrane attack complex (MAC) can directly lyse certain pathogens. Therefore, the interaction between this compound and MBL represents a significant mechanism for initiating a potent antimicrobial response.
Mechanistic Insights into Disease Associations
The aberrant expression of this compound glycans has been linked to several pathological conditions, with a growing body of evidence pointing to its involvement in cancer progression.
Altered Paucimannosylation in Cancer
Changes in glycosylation are a well-established hallmark of cancer. Tumor cells often display altered glycan structures on their surface, which can impact cell adhesion, migration, and signaling. An increasing number of studies have reported the upregulation of paucimannosylation in various types of cancer, including colorectal, breast, and lung cancer.
The increased expression of this compound on cancer cells can have several functional consequences. These truncated glycans can be recognized by lectins on immune cells, potentially modulating the anti-tumor immune response. For example, the interaction of paucimannosidic structures on tumor cells with inhibitory receptors on immune cells could contribute to immune evasion.
Furthermore, altered paucimannosylation can affect the function of cell surface receptors and adhesion molecules. For instance, changes in the glycosylation of integrins, which are crucial for cell-matrix interactions, can promote cancer cell invasion and metastasis. The shedding of paucimannosylated glycoproteins from the tumor surface into the circulation has also led to their investigation as potential cancer biomarkers.
The underlying mechanisms for increased paucimannosylation in cancer are complex and may involve the dysregulation of glycosyltransferases and glycosidases within the Golgi apparatus and lysosomes. Further research into the specific pathways that lead to altered paucimannosylation in cancer is crucial for understanding its role in tumor progression and for the development of novel therapeutic strategies that target these aberrant glycan structures.
Association with Inflammatory Conditions and Infection
Paucimannosylation is increasingly recognized for its role in modulating the immune system, particularly in the context of inflammation and infectious diseases. wikipedia.org
Viral infections can lead to significant alterations in the host's glycome. In the case of COVID-19, caused by the SARS-CoV-2 virus, changes in N-glycosylation have been observed in cardiac tissue of infected patients. nih.govresearchgate.netnih.gov A multiomics study revealed a reduction in high mannose and isomers of this compound structures in the hearts of COVID-19 positive individuals. nih.govresearchgate.netnih.gov These changes in this compound levels were found to directly correlate with COVID-19, independent of other comorbidities. nih.govresearchgate.net
While the function of this compound in cardiac tissue is not fully understood, it may be linked to lysosomal function. nih.gov Coronaviruses are known to manipulate the autophagy-lysosome system for their replication and egress from cells. nih.gov Therefore, the observed reduction in this compound in COVID-19-positive hearts might be associated with impaired protein degradation or altered neutrophil function, as this compound structures are known to be involved in these processes. nih.gov
Pseudomonas aeruginosa is an opportunistic bacterium that can cause severe infections, particularly in immunocompromised individuals. frontiersin.org this compound glycans play a role in the immune response to this pathogen. Human neutrophil elastase (HNE), a key serine protease involved in the innate immune response, is heavily glycosylated with this compound-rich N-glycans. nih.gov
These paucimannosidic glycans on HNE have been shown to have immunomodulatory functions. mq.edu.au For instance, paucimannosidic HNE glycoforms display preferential binding to mannose-binding lectin, suggesting a role in the activation of the complement system. nih.gov Furthermore, both active HNE and its isolated N-glycans have demonstrated the ability to inhibit the growth of clinically relevant strains of Pseudomonas aeruginosa in a concentration-dependent manner. nih.gov This suggests that the this compound glycans themselves contribute to the bacteriostatic activity of HNE. nih.gov Infection of human neutrophil-like cells with Pseudomonas aeruginosa has been shown to induce a time- and virulence-dependent secretion of paucimannosidic proteins, indicating an active role for these glycans in the degranulation and immune response of neutrophils. mq.edu.au
Emerging Roles in Neurobiology and Neural Cell Proliferation
While historically considered rare in vertebrates, recent evidence has demonstrated the presence and functional importance of this compound in the nervous system. mq.edu.au Paucimannosidic glycoepitopes have been found to be functionally involved in the proliferation of neural progenitor cells (NPCs). mq.edu.au
A study demonstrated the specific presence of paucimannosidic epitopes in early postnatal NPCs in the mouse brain, suggesting a role in their development. mq.edu.au The expression of these epitopes was also detected in human glioblastoma cells. mq.edu.au Interestingly, the expression of this compound was significantly increased upon proliferation arrest, indicating its importance in regulating the cell cycle. mq.edu.au
To further investigate this, researchers applied a this compound-reactive antibody, Mannitou, to cultured cells and observed a reduction in cell proliferation. mq.edu.au This effect was also seen in vivo in the subventricular zone of the early postnatal mouse brain, a key neurogenic niche. mq.edu.au These findings strongly suggest that paucimannosylation directly influences cell proliferation in various vertebrate cell types, including neural stem cells. mq.edu.au The dynamic expression of carbohydrate-rich molecules, including various glycans, is crucial for the proliferation, differentiation, and migration of neural stem cells during development. elsevierpure.com
Functional Elucidation through Model Organism Studies
Model organisms have been instrumental in understanding the biosynthesis and function of this compound N-glycans. The free-living nematode Caenorhabditis elegans has served as a valuable model for studying the role of glycoconjugates in the development of multicellular organisms. researchgate.net In C. elegans, glycoproteins are rich in oligomannose and this compound N-glycans. nih.gov Studies in this organism have been crucial in dissecting the enzymatic pathway for this compound synthesis, showing that it requires the sequential action of several enzymes, including N-acetylglucosaminyltransferase I (GnT I), α3,6-mannosidase II, and a specific membrane-bound β-N-acetylglucosaminidase. nih.gov
The planarian Schmidtea mediterranea, known for its remarkable regenerative capabilities, has also provided insights into this compound structures. nih.gov Research on this organism has revealed the presence of multiple isomeric high-mannose and this compound structures with unusual modifications, suggesting diverse functional roles for these glycans. nih.gov
In vertebrate models, studies in mice have been critical for understanding the role of this compound in neurobiology. As mentioned previously, research using early postnatal mouse brains was key to demonstrating the in vivo role of paucimannosidic epitopes in regulating the proliferation of neural progenitor cells in the subventricular zone. mq.edu.au These model organism studies are essential for elucidating the fundamental biological functions of paucimannosylation and its implications in health and disease.
Caenorhabditis elegans as a Model for N-Glycan Synthesis and Function
The nematode Caenorhabditis elegans serves as an important model organism for understanding the biosynthesis of this compound N-glycans. Its glycoproteins are rich in oligomannose (Man6–9GlcNAc2) and this compound (Man3–5GlcNAc2) N-glycans, with only minor amounts of complex and hybrid types. portlandpress.comnih.gov The synthesis pathway to produce the this compound structure Man3GlcNAc2 is a multi-step enzymatic process. portlandpress.comtheadl.com
The process requires the sequential action of three key enzymes:
UDP-N-acetyl-d-glucosamine:α-3-d-mannoside β1,2-N-acetylglucosaminyltransferase I (GnT I) : This enzyme is essential for the synthesis of hybrid and complex N-glycans and is a prerequisite for this compound synthesis. theadl.com C. elegans has three genes encoding GnT I: gly-12, gly-13, and gly-14. theadl.com Research has identified GLY-13 as the major GnT I in the worm. theadl.com
α3,6-mannosidase II : Following the action of GnT I, this enzyme is involved in trimming mannose residues. portlandpress.comnih.gov
Membrane-bound β-N-acetylglucosaminidase : This enzyme, similar to one found in insects, removes the terminal N-acetyl-d-glucosamine (GlcNAc) from the GlcNAcβ1,2Manα1,3Manβ- arm of the glycan precursor to yield the final this compound Man3GlcNAc2 N-glycan. portlandpress.comnih.gov
The specific action of the β-N-acetylglucosaminidase is crucial for the final step in producing the core this compound structure. portlandpress.com The detailed understanding of this pathway in C. elegans establishes it as a suitable model for studying the role of these enzymes and the resulting glycan structures in nematode development and physiology. nih.govnih.gov
| Enzyme | Gene (in C. elegans) | Function in this compound Synthesis |
| UDP-N-acetyl-d-glucosamine:α-3-d-mannoside β1,2-N-acetylglucosaminyltransferase I (GnT I) | gly-12, gly-13, gly-14 | Initiates the conversion from oligomannose to hybrid/complex N-glycans, a necessary first step. |
| α3,6-mannosidase II | Not specified | Trims mannose residues from the glycan structure. |
| β-N-acetylglucosaminidase | Not specified | Removes terminal GlcNAc from the α1,3-mannose arm to generate the final this compound structure. |
Drosophila melanogaster in Lifespan and Glycan Research
The fruit fly, Drosophila melanogaster, is another invertebrate model that produces large quantities of this compound N-glycans. nih.govnih.gov Research using this model has uncovered a significant link between this compound synthesis and lifespan. The synthesis of this compound N-glycans in Drosophila is controlled by the enzyme UDP-GlcNAc:α3-D-mannoside β1,2-N-acetylglucosaminyltransferase I (GnTI), which is encoded by the Mgat1 gene. nih.govtandfonline.com
Studies involving the manipulation of the Mgat1 gene have yielded profound results:
Deletion or Knockdown : The absence or neuron-specific knockdown of Mgat1 in flies leads to severe defects, including problems with locomotion, structural abnormalities in the adult central nervous system, and a significantly reduced lifespan. nih.govnih.gov
Gene Rescue and Overexpression : In a remarkable finding, neuronal expression of a wild-type Mgat1 transgene in Mgat1-null flies not only rescued the brain defects and short lifespan but also resulted in a dramatic 135% increase in the mean lifespan compared to controls. nih.govtandfonline.com This effect was most pronounced under conditions of low dietary yeast. nih.gov Even in wild-type flies, neuronal expression of the Mgat1 transgene led to a 9% increase in mean lifespan. nih.gov
These findings strongly suggest that this compound N-glycans, or the pathway that produces them, play a critical role in regulating longevity and maintaining nervous system integrity in Drosophila. nih.gov
| Genetic Modification in Drosophila | Phenotype | Effect on Lifespan |
| Mgat1 gene deletion (Mgat1-null) | Locomotion defects, CNS structural defects | Severely reduced |
| Neuronal knockdown of Mgat1 | Locomotion defects, CNS structural defects | Severely reduced |
| Neuronal expression of Mgat1 in Mgat1-null flies | Rescue of brain defects | 135% increase in mean lifespan |
| Neuronal expression of Mgat1 in wild-type flies | Normal | 9% increase in mean lifespan |
Investigation of Nematicidal Activity of Natural this compound Glycoconjugates
Research has identified naturally occurring this compound glycoconjugates with significant biological activity against nematodes. Glycoconjugates isolated from acacia honey have demonstrated potent nematicidal effects on the model organism C. elegans. nih.gov
A study characterized glycoconjugates from acacia honey with molecular masses between 2 and 5 kDa. nih.gov When tested on C. elegans, these compounds exhibited a paralyzing effect, with an ED50 of 50 ng of glycoconjugates per microliter. nih.gov Further analysis of these active components revealed the presence of this compound-like N-glycans. nih.gov
The investigation into the mechanism of action showed that these this compound glycoconjugates moderately regulate the expression of genes essential for the nematode's growth, development, and movement. nih.gov Specifically, the expression of genes involved in the citric acid cycle (mdh-1 and idhg-1) and cytoskeleton formation (act-1 and act-2) was affected. nih.gov These findings highlight a novel function for this compound glycoconjugates as natural nematicidal agents. nih.gov
| Source | Compound Type | Target Organism | Observed Effect | Mechanism of Action |
| Acacia Honey | This compound-type glycoconjugates (2-5 kDa) | Caenorhabditis elegans | Paralyzing effect (ED50 = 50 ng/μL) | Moderate regulation of genes for citric acid cycle (mdh-1, idhg-1) and cytoskeleton (act-1, act-2). nih.gov |
Synthesis and Glycoengineering of Paucimannose Structures
Chemo-Enzymatic Synthesis Methodologies
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, enabling the creation of complex glycan structures that are difficult to produce by either method alone. This approach is particularly effective for generating paucimannosidic N-glycans and creating libraries for functional analysis.
A primary strategy for synthesizing paucimannose glycans is the "top-down" enzymatic trimming of larger, readily available N-glycan precursors. This method involves the sequential removal of monosaccharide residues from a common starting material using specific exoglycosidases.
A notable example is the construction of a this compound glycan library starting from a biantennary complex type sialoglycopeptide (SGP) isolated from chicken egg yolks. The process begins with the enzymatic removal of sialic acid, galactose, and N-acetylglucosamine (GlcNAc) residues to yield the core Man₃GlcNAc₂ structure. This core can then be further trimmed with specific mannosidases to produce smaller this compound glycans, such as Man₂GlcNAc₂ and Man₁GlcNAc₂ nih.gov. For instance, digestion of Man₃GlcNAc₂Asn-Fmoc with an α1,2/3-mannosidase or an α1,6-mannosidase can selectively yield different this compound isomers nih.gov. The substrate specificity of these enzymes is critical; for example, some α1,6-mannosidases will not cleave the α1,6-linked mannose if the α1,3-linked mannose is present, allowing for controlled, stepwise trimming nih.gov.
This trimming strategy has also been applied to high-mannose N-glycans, such as Man₉GlcNAc₂, which can be isolated from sources like soybean flour nih.gov. By carefully selecting specific α-mannosidases, a panel of oligomannose structures, including this compound, can be generated and then separated chromatographically nih.gov.
The biosynthesis of this compound N-glycans in organisms like Caenorhabditis elegans also relies on a sequence of enzymatic actions. This process requires the initial action of N-acetylglucosaminyltransferase I (GnT I) and α3,6-mannosidase II, followed by a specific membrane-bound β-N-acetylglucosaminidase that removes the terminal GlcNAc residue from the GlcNAcβ1,2Manα1,3Manβ- arm to generate the final this compound structure nih.govnih.gov.
While trimming is effective, building up glycans via transglycosylation offers another powerful route. This is often achieved using endo-β-N-acetylglucosaminidases (ENGases) and their engineered variants, known as glycosynthases. ENGases catalyze the cleavage of the chitobiose core of N-glycans but can also be used to transfer an entire glycan from a donor to an acceptor.
Glycosynthases are mutant ENGases that are engineered to have synthetic activity while lacking hydrolytic activity. This modification prevents the degradation of the newly formed glycoprotein (B1211001) product. These enzymes can transfer activated glycan donors, such as glycan oxazolines, to a GlcNAc-containing acceptor (peptide or protein) in a single, efficient step nih.gov. This chemoenzymatic glycan remodeling involves two key steps: first, the heterogeneous glycans of a glycoprotein are removed by a wild-type ENGase, leaving a single GlcNAc residue attached to the asparagine. Second, a glycosynthase is used to attach a homogeneous, pre-synthesized glycan oxazoline to this GlcNAc-protein intermediate nih.gov.
Endo D is an endoglycosidase with a notable specificity for this compound structures, distinguishing it from other ENGases like Endo A, Endo H, and Endo M, which recognize high-mannose or a broader range of N-glycans. This specificity makes Endo D a valuable tool in the analysis and synthesis of paucimannosidic glycoproteins.
Modular synthesis provides a systematic and efficient way to generate libraries of diverse glycan structures. The Core Synthesis/Enzymatic Extension (CSEE) strategy exemplifies this approach. In CSEE, a set of core glycan structures is first produced through chemical synthesis. These cores, often containing one or two terminal GlcNAc residues, serve as building blocks for subsequent enzymatic extension rsc.org.
By starting with a small number of chemically synthesized building blocks, a variety of N-glycan core structures can be assembled. Each of these cores can then be diversified into a range of larger, more complex N-glycans using a panel of robust glycosyltransferases rsc.org. This combination of chemical synthesis for the core and enzymatic synthesis for the extensions leverages the strengths of both methodologies to rapidly produce a library of structurally defined N-glycans, including isomers rsc.org.
A similar modular approach, termed Chemoenzymatic Modular Assembly (CEMA), has been successfully applied to the synthesis of O-GalNAc glycan libraries nih.govescholarship.org. This strategy involves the convergent chemical assembly of core structures from a few key building blocks, followed by enzymatic diversification using well-defined enzyme modules. Although developed for O-glycans, the CEMA principle of combining chemical core synthesis with enzymatic elaboration is directly applicable to the generation of this compound N-glycan libraries, providing a powerful platform for creating diverse structures for functional studies nih.govescholarship.org.
Strategies for In Vitro Glycoprotein Remodeling
In vitro glycoprotein remodeling allows for the conversion of glycoproteins with heterogeneous glycosylation into homogeneous glycoforms. This is particularly valuable for producing therapeutic glycoproteins with optimized and consistent this compound structures. The process typically involves enzymatic deglycosylation followed by reglycosylation with a defined glycan structure.
The first step is the removal of existing, often heterogeneous, N-glycans using an endoglycosidase, such as EndoS or PNGase F, which leaves a single GlcNAc (or fucosylated GlcNAc) residue at the glycosylation site nih.gov. This GlcNAc-protein serves as a universal acceptor for the subsequent step.
In the second step, a pre-synthesized, structurally defined glycan is attached to the acceptor. This is accomplished using an ENGase mutant (a glycosynthase) that catalyzes the transglycosylation reaction. The glycan donor is typically activated as a sugar oxazoline, which enhances the efficiency of the transfer nih.gov. This method allows for the attachment of various N-glycan structures, including this compound, to a target protein nih.gov. The process is highly efficient, often resulting in near-complete conversion to the desired homogeneous glycoform nih.gov.
Sequential in vitro enzymatic modification can also be used to remodel glycoproteins from high-mannose to complex structures in a stepwise manner. This involves a series of reactions with different glycosidases and glycosyltransferases nih.govnih.gov. By controlling the enzymes and reaction conditions, the glycosylation pathway can be guided towards a specific endpoint, such as a this compound structure. Studies have shown that the local protein structure surrounding each glycosylation site can influence the rate and efficiency of enzymatic modification, leading to site-specific glycan remodeling nih.govnih.gov.
Glycoengineering of Expression Systems for Tailored this compound Production
Altering the genetic makeup of expression systems provides a powerful in vivo strategy for producing glycoproteins with specific, tailored N-glycan profiles, including those rich in this compound.
The plant Nicotiana benthamiana has emerged as a key expression platform for recombinant proteins due to its scalability and the ease with which its glycosylation pathways can be engineered. In wild-type plants, N-glycans are processed to complex structures that often contain plant-specific β(1,2)-xylose and core α(1,3)-fucose, which can be immunogenic in humans. However, a significant portion of glycoproteins, particularly those targeted to the vacuole, carry paucimannosidic structures.
The formation of this compound N-glycans in N. benthamiana is largely attributed to the activity of β-hexosaminidases (HEXOs), which trim terminal GlcNAc residues from complex N-glycans. Researchers have identified specific HEXO enzymes responsible for this trimming. For example, HEXO1 is localized to the vacuole, while HEXO3 is found at the plasma membrane. By suppressing the expression of these endogenous HEXO genes, the formation of unwanted paucimannosidic N-glycans can be significantly reduced, leading to more homogeneous complex N-glycans.
Conversely, for therapeutic applications where this compound structures are desired (e.g., for mannose receptor-mediated uptake), the glycosylation pathway can be engineered to enhance their production. This can be achieved by overexpressing specific glycosidases or by knocking out genes responsible for further processing, thereby halting the glycosylation pathway at the this compound stage. The table below summarizes key enzymes in N. benthamiana that influence this compound formation.
Table 1: Key Glycosylation Enzymes in Nicotiana benthamiana and Their Role in this compound Formation
| Enzyme | Function | Impact on this compound |
|---|---|---|
| β-Hexosaminidases (HEXOs) | Remove terminal GlcNAc residues from complex N-glycans. | Promotes this compound formation. Suppression of HEXO genes reduces paucimannosylation. |
| β(1,2)-Xylosyltransferase (XylT) | Adds xylose to the β-mannose of the N-glycan core. | Knockout prevents plant-specific xylosylation, a common modification on plant this compound glycans. |
| α(1,3)-Fucosyltransferase (FucT) | Adds fucose to the core GlcNAc of the N-glycan. | Knockout prevents plant-specific core fucosylation, often found on this compound structures. |
| N-Acetylglucosaminyltransferase I (GnTI) | Initiates the formation of hybrid and complex N-glycans. | Required for the pathway that is subsequently trimmed by HEXOs to form this compound. |
By creating knockout lines of N. benthamiana that lack key enzymes like XylT and FucT, researchers have developed "humanized" production platforms that generate glycoproteins with more human-like N-glycans. Further manipulation of HEXO expression in these lines allows for fine-tuned control over the level of paucimannosylation, enabling the tailored production of therapeutic glycoproteins with specific glycan profiles.
Insect Cell Glycoengineering for Recombinant Protein Glycosylation
The baculovirus-insect cell expression system is a prominent platform for producing high levels of recombinant proteins. bioprocessingjournal.comcreative-biolabs.com A critical aspect of this system is its post-translational modification capability, particularly N-linked glycosylation. However, the native glycosylation pathway in insect cells differs significantly from that in mammalian cells, which presents challenges for the production of therapeutic glycoproteins that require human-like glycan structures for their bioactivity and pharmacokinetic properties. bioprocessingjournal.comnih.gov
Insect cells typically produce N-glycans of the high-mannose or, more commonly, the this compound type. creative-biolabs.comnih.govnih.gov Paucimannosidic glycans are truncated structures, often consisting of a core Man₃GlcNAc₂ structure, which may be fucosylated. oup.comwikipedia.org This contrasts sharply with the complex, multi-antennary, and terminally sialylated N-glycans found on many mammalian glycoproteins. nih.govnih.gov The formation of this compound structures in insect cells is largely due to the presence of a specific processing β-N-acetylglucosaminidase (also known as FDL) that is not found in the mammalian Golgi apparatus. creative-biolabs.comnih.gov This enzyme removes the terminal N-acetylglucosamine (GlcNAc) residue that is added by N-acetylglucosaminyltransferase I (GlcNAc-TI), effectively terminating the glycan processing pathway and leading to the characteristic this compound structure. nih.govnih.gov
The key steps in the insect cell N-glycosylation pathway that lead to this compound structures are outlined below. The process begins similarly to the mammalian pathway with the transfer of a Glc₃Man₉GlcNAc₂ precursor to the nascent polypeptide in the endoplasmic reticulum (ER). nih.govoup.com Subsequent trimming by α-glucosidases and α-mannosidases occurs in the ER and Golgi.
Table 1: Key Enzymes in the Insect N-Glycan Processing Pathway Leading to this compound
| Enzyme | Location | Function | Result |
| α-Glucosidase I & II | ER | Removal of three glucose residues from the N-glycan precursor. | Produces Man₉GlcNAc₂. |
| ER & Golgi α-Mannosidases | ER, Golgi | Removal of α-1,2-linked mannose residues. | Produces Man₅GlcNAc₂. |
| N-acetylglucosaminyltransferase I (GlcNAc-TI) | Golgi | Adds a GlcNAc residue to the α-1,3-mannose branch of Man₅GlcNAc₂. | Forms a hybrid N-glycan intermediate. |
| Golgi α-Mannosidase II | Golgi | Removes terminal α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate. | Produces GlcNAcMan₃GlcNAc₂. |
| Processing β-N-acetylglucosaminidase (FDL) | Golgi | Removes the terminal GlcNAc residue added by GlcNAc-TI. | Results in the final this compound structure (Man₃GlcNAc₂). |
Due to these differences, recombinant glycoproteins produced in standard insect cell systems often lack the terminal sialylation necessary for proper biological activity and extended serum half-life in humans. nih.gov To address this limitation, various glycoengineering strategies have been developed to modify the insect cell glycosylation pathway to produce more human-like, complex N-glycans.
The primary approach involves the stable or transient expression of mammalian glycosyltransferases that are absent or present at very low levels in insect cells. nih.govnih.gov This strategy aims to create a "humanized" glycosylation pathway within the insect cell. This can be achieved by genetically modifying the host insect cell line or by incorporating the necessary genes into the baculovirus expression vector itself. nih.gov
Table 2: Glycoengineering Strategies in Insect Cells to Overcome Paucimannosylation
| Strategy | Description | Outcome |
| Expression of Mammalian Glycosyltransferases | Introduction of genes encoding enzymes like GlcNAc-TII, β-1,4-galactosyltransferase (GalT), and α-2,6-sialyltransferase (ST6) into insect cells. nih.gov | Extends the N-glycan processing pathway, allowing for the synthesis of biantennary, galactosylated, and terminally sialylated complex N-glycans. nih.gov |
| Inhibition of this compound Formation | Knockdown or knockout of the endogenous processing β-N-acetylglucosaminidase (FDL) gene. nih.govnih.gov | Prevents the removal of the terminal GlcNAc residue, increasing the pool of glycan intermediates available for further processing by introduced mammalian enzymes. nih.gov |
| Optimization of Gene Expression | Using different baculovirus promoters, such as the delayed early promoter 39K instead of the immediate early promoter ie1, to control the timing and level of glycosyltransferase expression. nih.gov | Can lead to higher levels of glycoenzyme activity and increased efficiency of human-type N-glycan processing on recombinant proteins. nih.gov |
Research has demonstrated the success of these approaches. For instance, the creation of transgenic insect cell lines, such as SfSWT-1, which constitutively express a suite of mammalian glycosyltransferases including GlcNAc-TII, has enabled the production of recombinant glycoproteins with biantennary, terminally sialylated N-glycans. nih.gov Combining the expression of these mammalian enzymes with the suppression of competing native insect cell enzymes is a key strategy to enhance the efficiency of producing complex N-glycans. nih.gov These glycoengineering efforts are crucial for expanding the utility of the baculovirus-insect cell system for the production of therapeutic glycoproteins with authentic human glycosylation patterns.
Future Research Directions and Unresolved Questions in Paucimannose Glycobiology
Precision in Isomeric Glycan Structure-Function Relationships
The structural diversity of glycans, including paucimannose, arises from variations in monosaccharide composition, linkage, and branching. biorxiv.org This structural heterogeneity, known as microheterogeneity, means that a single glycosylation site can be occupied by different glycan structures. biorxiv.org Elucidating the precise relationship between the isomeric structures of this compound glycans and their biological functions is a critical area for future research.
Advanced analytical techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) are instrumental in distinguishing between glycan isomers. researchgate.net These methods can identify specific structural features, such as core fucosylation and the location of monosaccharide linkages, providing an in-depth structural characterization. researchgate.net For instance, different isomers of Man₅GlcNAc₂ have been identified in various biological samples, indicating the existence of enzymes that can cleave mannose residues from different positions, leading to structural diversity. acs.org
Future studies should focus on correlating these specific isomeric structures with their functional outcomes. For example, do different this compound isomers on a single protein elicit different responses from glycan-binding proteins or receptors? Answering such questions will require the development of more sophisticated analytical tools and cellular models to probe these subtle, yet potentially critical, structure-function relationships.
Table 1: Analytical Techniques for Isomeric Glycan Analysis
| Technique | Application in this compound Research | Key Findings |
|---|---|---|
| LC-ESI-MS/MS | Separation and identification of this compound isomers. biorxiv.orgresearchgate.net | Allows for the differentiation of isomers based on retention time and fragmentation patterns, revealing detailed structural information. researchgate.netnih.gov |
| Exoglycosidase Digestion | Sequential removal of terminal monosaccharides to determine glycan sequence and linkage. researchgate.net | Helps in confirming the specific isomeric structure of this compound glycans. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including anomeric configuration and linkage positions. mdpi.com | Confirms the three-dimensional structure of this compound glycans. |
Advancements in Scalable and Cost-Effective Synthesis of Homogeneous this compound Glycans
To rigorously study the structure-function relationships of this compound glycans, researchers need access to structurally defined, homogeneous glycan standards. The chemical and chemoenzymatic synthesis of complex N-glycans has made significant progress, but producing large quantities of specific this compound isomers remains a challenge. frontiersin.orgfrontiersin.org
Recent advancements in chemoenzymatic synthesis offer a promising avenue. frontiersin.orgnih.gov This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex glycans. For example, on-phage chemoenzymatic synthesis has been used to create liquid glycan arrays of complex N-glycans, which can be enzymatically trimmed to yield homogeneous this compound structures. nih.gov
Future efforts should focus on optimizing these synthetic strategies to make them more scalable and cost-effective. This includes the development of novel glycosyltransferases and glycosidases with specific activities, as well as the use of automated synthesis platforms. sci-hub.se The availability of a diverse library of synthetic this compound glycans will be invaluable for a wide range of applications, from functional studies to the development of glycan-based diagnostics and therapeutics. mdpi.com
Comprehensive Elucidation of Non-Canonical Biosynthetic Pathways and Their Regulation
The biosynthesis of this compound glycans in mammals is thought to occur through a non-canonical truncation pathway that diverges from the well-established pathway for complex and hybrid N-glycan synthesis. nih.govresearchgate.net This pathway involves the action of N-acetyl-β-D-hexosaminidases (Hex), which trim down larger glycan precursors. nih.govresearchgate.net
Recent studies in human neutrophils have shown that the disruption of the genes encoding the α and β subunits of Hex (HEXA and HEXB) leads to a significant reduction in paucimannosylation. nih.govresearchgate.net This suggests that both Hex A (αβ heterodimer) and Hex B (ββ homodimer) are involved in this process. biorxiv.org This truncation pathway appears to be particularly active in specific subcellular compartments, such as the azurophilic granules of neutrophils. nih.govresearchgate.netresearchgate.net
However, many details of this non-canonical pathway and its regulation remain to be elucidated. For example, what are the precise substrate specificities of the different Hex isoenzymes? How is the activity of these enzymes regulated to control the level of paucimannosylation? Are there other, as-yet-undiscovered, enzymes involved in this pathway? Further research is needed to fully map out the enzymatic machinery and regulatory networks that govern this compound biosynthesis.
Understanding Spatiotemporal Regulation of this compound Expression in Physiological and Pathological States
The expression of this compound glycans is not uniform across all cells and tissues, nor is it static. Instead, it is subject to spatiotemporal regulation, changing in response to developmental cues and pathological conditions. nih.govresearchgate.netnih.gov For instance, paucimannosylation is abundant in neutrophils and has been shown to be involved in their immune functions. nih.govmq.edu.au The expression of this compound has also been observed to change during cellular differentiation and in various diseases. oup.com
Studies have shown increased levels of this compound in colorectal cancer tissues compared to healthy controls, with higher levels correlating with a poorer prognosis. oncotarget.com In the brain, this compound expression increases with age, and the paucimannosylated protein synapsin-1 may be involved in age-related declines in neuronal function. mdpi.com Conversely, a reduction in this compound structures has been observed in the cardiac tissue of COVID-19 patients. nih.gov
A key future challenge is to understand the mechanisms that control the spatiotemporal expression of this compound. This will involve identifying the specific cell types that express these glycans, the glycoproteins they modify, and the signaling pathways that regulate their expression in different physiological and pathological contexts. This knowledge will be crucial for understanding the diverse roles of this compound in health and disease.
Table 2: this compound Expression in Different States
| State | Tissue/Cell Type | Observation | Potential Implication |
|---|---|---|---|
| Physiological | Neutrophils | Abundant expression, particularly in azurophilic granules. nih.govmq.edu.au | Modulation of immune functions. nih.govresearchgate.net |
| Aging | Mouse Brain | Increased expression with age, modifying proteins like synapsin-1. mdpi.com | Potential role in age-related cognitive decline. mdpi.com |
| Pathological | Colorectal Cancer | Increased levels in tumor tissues, associated with poor prognosis. oncotarget.com | Potential as a biomarker and therapeutic target. oncotarget.com |
| COVID-19 | Cardiac Tissue | Reduction in this compound structures. nih.gov | Altered cardiac function post-infection. nih.gov |
Exploration of this compound Glycans as Novel Targets for Glycotherapeutics and Glycobiomarkers (focus on mechanistic and basic science aspects)
The aberrant expression of this compound glycans in diseases like cancer makes them attractive targets for the development of novel therapeutics and biomarkers. oncotarget.commdpi.com Tumor-associated carbohydrate antigens (TACAs), which include altered glycan structures, play roles in tumor progression and metastasis. mdpi.comnih.gov
From a basic science perspective, future research should focus on understanding the mechanisms by which this compound glycans contribute to disease pathogenesis. For example, how do paucimannosylated proteins on the surface of cancer cells interact with the tumor microenvironment to promote metastasis? Identifying the specific glycan-binding proteins or receptors that recognize this compound in a pathological context is a critical first step. mq.edu.au
Furthermore, the development of highly specific probes, such as antibodies or lectins, that can detect this compound glycans with high sensitivity and specificity is essential for their use as biomarkers. explorationpub.com These tools will enable the detection of disease at an early stage and could be used to monitor disease progression and response to therapy. Ultimately, a deeper mechanistic understanding of the role of this compound in disease will pave the way for the rational design of glycotherapeutics that target these unique glycan structures. mdpi.com
Q & A
Q. What experimental methods are recommended for detecting and quantifying paucimannose in glycoproteomic studies?
this compound can be identified using tandem mass spectrometry (MS/MS) coupled with enrichment techniques like hydrophilic interaction liquid chromatography (HILIC) or immobilized metal affinity chromatography (IMAC) . Key steps:
- Enrichment : Use glycan-specific probes (e.g., lectins) or chemical capture to isolate N-glycopeptides.
- MS Analysis : Employ collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment glycopeptides, focusing on diagnostic ions like m/z 366 (Hex-HexNAc+) .
- Quantification : Tools like SpectroMine (v4.2) or Byonic/PEAKS enable glycan composition assignment and relative quantification .
Table 1: Common this compound structures and diagnostic ions
| Structure | Composition | Diagnostic m/z |
|---|---|---|
| Man2GlcNAc2 | 2 Hex, 2 HexNAc | 366, 528 |
| Man3GlcNAc2Fuc1 | 3 Hex, 2 HexNAc, 1 Fuc | 512, 674 |
Q. How can researchers distinguish this compound from degradation artifacts in mass spectrometry data?
- Controls : Compare samples treated with PNGase F (removes N-glycans) to confirm glycan-specific signals .
- Replicates : Use biological and technical replicates to rule out stochastic fragmentation .
- Statistical thresholds : Apply false-discovery rate (FDR) <1% and require ≥2 unique peptide-spectrum matches (PSMs) per glycan .
Advanced Research Questions
Q. How should experimental designs account for contradictory findings in this compound expression across cancer models?
Example contradiction: Non-tumorigenic DKO1 cells exhibit higher this compound (14.7%) than HCT116 cancer cells (11.3%) , conflicting with studies linking this compound to tumorigenesis .
- Hypothesis refinement : Consider tissue-specific glycosylation machinery (e.g., α-mannosidase activity) or microenvironmental factors (e.g., hypoxia) .
- Model selection : Use isogenic cell lines (e.g., HCT116 vs. DKO1) to minimize genetic variability .
- Multi-omics integration : Correlate glycomics data with transcriptomics (e.g., FUT8 expression) and proteomics to identify regulatory mechanisms .
Table 2: this compound levels in selected cell lines
| Cell Line | This compound (%) | Context | Reference |
|---|---|---|---|
| HCT116 (colorectal cancer) | 11.3 | Tumorigenic | |
| DKO1 (non-tumorigenic) | 14.7 | DNA methyltransferase KO | |
| THP-1 (AML M5) | 9.1 | Acute myeloid leukemia |
Q. What functional assays are suitable for studying this compound’s role in host-pathogen interactions?
- Lectin binding : Use α1,3-mannose-specific lectins (e.g., Galanthus nivalis agglutinin) to probe this compound accessibility .
- Structural biology : Perform X-ray crystallography or cryo-EM to resolve this compound-FimH adhesin interactions (e.g., preferential binding to α1,3-arm mannose) .
- CRISPR-Cas9 knockouts : Target glycosyltransferases (e.g., MGAT1) to perturb this compound biosynthesis and assess pathogen adhesion .
Q. How can researchers optimize enrichment protocols for this compound in complex biological samples (e.g., serum)?
- Pre-fractionation : Deplete high-abundance proteins (e.g., albumin) using immunoaffinity columns to improve glycopeptide detection .
- Enrichment specificity : Combine lectin-based capture (e.g., concanavalin A for mannose-rich glycans) with chemical oxidation (e.g., periodate) to target truncated glycans .
- Validation : Validate enrichment efficiency via Western blotting with anti-paucimannose antibodies (e.g., HYB 312-2) .
Methodological Best Practices
- Data analysis : Use tools like GlycoWorkbench or Glycomod for glycan annotation, ensuring alignment with databases like GlyTouCan .
- Reproducibility : Document glycan extraction buffers (e.g., RIPA vs. NP-40) and MS instrument parameters (e.g., collision energy) to enable cross-study comparisons .
- Ethical considerations : For clinical samples, obtain IRB approval and metadata (e.g., smoking history, COPD status) to contextualize glycan alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
